1-Bromo-2,5-dimethoxy-4-nitrobenzene

Description

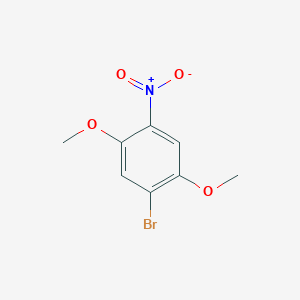

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOPAVIIEJMHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452259 | |

| Record name | 1-Bromo-2,5-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98545-68-7 | |

| Record name | 1-Bromo-2,5-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-2,5-dimethoxy-4-nitrobenzene CAS number 98545-68-7 properties

CAS Number: 98545-68-7 Molecular Formula: C₈H₈BrNO₄ Molecular Weight: 262.06 g/mol [1][2]

Executive Summary

1-Bromo-2,5-dimethoxy-4-nitrobenzene is a highly functionalized aromatic building block characterized by a specific substitution pattern that renders it electronically unique. The presence of two electron-donating methoxy groups at the 2 and 5 positions, juxtaposed with electron-withdrawing nitro and bromo substituents, creates a "push-pull" electronic system. This compound serves as a critical intermediate in the synthesis of complex phenethylamines, radiolabeled ligands for positron emission tomography (PET), and fluorescent voltage indicators.

Its primary utility lies in its versatility: the bromine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the nitro group serves as a masked amine, accessible via reduction. This guide details the physicochemical properties, validated synthesis protocols, and analytical characterization data required for high-integrity research applications.

Physicochemical Properties[1][3][4][5][6][7][8]

The following data aggregates experimental values from high-purity reference standards.

| Property | Value | Condition/Note |

| Appearance | Light yellow crystalline solid | Recrystallized from EtOH/AcOH |

| Melting Point | 152–153 °C | Standard atmospheric pressure [1] |

| Boiling Point | 351.2 ± 37.0 °C | Predicted at 760 mmHg |

| Density | 1.64 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble | Acetone, Dichloromethane, DMSO, Ethyl Acetate |

| Solubility | Insoluble | Water |

| Electronic Character | Electron-deficient aromatic core | Due to -I/-M effect of -NO₂ and -Br |

Synthesis & Manufacturing Protocol

Core Reaction: Electrophilic Aromatic Substitution (Nitration) Precursor: 1-Bromo-2,5-dimethoxybenzene (CAS 25245-34-5) Reagent: Nitric Acid (HNO₃) in Glacial Acetic Acid (AcOH)

Mechanistic Rationale

The synthesis exploits the directing effects of the methoxy substituents. The precursor, 1-bromo-2,5-dimethoxybenzene, has two methoxy groups para to each other. The bromine atom is at position 1.[3][4][5] The incoming nitro group is directed to position 4, which is para to the bromine and ortho to the methoxy group at position 5. This regioselectivity is driven by the strong ortho/para directing power of the methoxy groups, which overrides the deactivating effect of the bromine, and steric considerations that favor the 4-position over the 3- or 6-positions.

Experimental Protocol

Note: Perform all steps in a fume hood. Nitric acid is a strong oxidizer.

-

Dissolution: Charge a round-bottom flask with 1-bromo-2,5-dimethoxybenzene (30 mmol, ~6.51 g) and glacial acetic acid (10 mL). Stir until fully dissolved.

-

Nitration: Cool the solution slightly (optional, to control exotherm). Add nitric acid (70%, 7.5 mL, excess) dropwise over a period of 5–10 minutes.

-

Observation: The solution will darken, and a yellow precipitate may begin to form.

-

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 30 minutes. Monitor via TLC (Hexane:EtOAc 8:2) to ensure consumption of starting material.

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

Isolation: Filter the resulting yellow solids using a Buchner funnel.

-

Purification: Wash the filter cake copiously with cold water to remove residual acid.

-

Drying: Dry the solid under high vacuum or in a desiccator over P₂O₅.

-

Typical Yield: 90–99%

-

Product: 1-Bromo-2,5-dimethoxy-4-nitrobenzene (Yellow powder)

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the regioselective nitration of 1-bromo-2,5-dimethoxybenzene.

Analytical Characterization

The following spectroscopic data confirms the structure. The loss of symmetry compared to the precursor and the distinct chemical shifts of the aromatic protons are diagnostic.

Nuclear Magnetic Resonance (NMR)

Solvent: Acetone-d₆ Frequency: 600 MHz (¹H), 150 MHz (¹³C)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.59 | Singlet (s) | 1H | Ar-H (C3 or C6) |

| ¹H | 7.56 | Singlet (s) | 1H | Ar-H (C6 or C3) |

| ¹H | 3.98 | Singlet (s) | 3H | -OCH₃ |

| ¹H | 3.96 | Singlet (s) | 3H | -OCH₃ |

¹³C NMR Shifts: δ 150.5, 147.7, 139.8, 120.2, 117.9, 109.3, 57.9, 57.5.

Infrared Spectroscopy (IR)

Method: Neat (ATR)

-

1508, 1339 cm⁻¹: N-O stretching (Nitro group, asymmetric/symmetric).

-

1217 cm⁻¹: C-O-C stretching (Aryl ether).

-

749 cm⁻¹: C-Br stretching.

Reactivity & Applications

Precursor to Phenethylamines

The nitro group is readily reduced to an amine using reducing agents such as H₂/Pd-C, SnCl₂, or Fe/HCl. The resulting aniline (4-bromo-2,5-dimethoxyaniline) is a direct precursor to 2,5-dimethoxy-4-bromophenethylamine (2C-B) analogs or can be diazotized for further substitution.

Palladium-Catalyzed Cross-Coupling

The bromine atom at position 1 is a prime candidate for Suzuki-Miyaura coupling. It can be coupled with aryl boronic acids to create biaryl systems used in voltage-sensitive dyes.

Example Reaction:

-

Reactants: 1-Bromo-2,5-dimethoxy-4-nitrobenzene + Phenylboronic acid.

-

Catalyst: Pd(dppf)Cl₂.[6]

-

Base: K₂CO₃.

-

Product: 4-Nitro-2,5-dimethoxybiphenyl derivatives.

Reactivity Pathway Diagram

Caption: Primary synthetic divergences: Nitro reduction vs. Palladium-catalyzed C-Br coupling.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods, though the compound is relatively air-stable. Avoid dust formation.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

-

Boggess, S. C., et al. (2019). New Molecular Scaffolds for Fluorescent Voltage Indicators. PLOS ONE. Retrieved from [Link]

-

ResearchGate. (2017).[5] Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. Retrieved from [Link]

Sources

1-Bromo-2,5-dimethoxy-4-nitrobenzene molecular structure and weight

The following technical guide details the structural characteristics, physicochemical properties, and synthetic utility of 1-Bromo-2,5-dimethoxy-4-nitrobenzene , a specialized aromatic intermediate.

Structural Characterization and Synthetic Utility in Medicinal Chemistry

Executive Summary

1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS: 98545-68-7) is a tetrasubstituted benzene derivative characterized by a "push-pull" electronic structure. Its scaffold features two electron-donating methoxy groups in a para relationship, juxtaposed with an electron-withdrawing nitro group and a reactive bromine handle. This specific substitution pattern renders the compound a highly versatile building block in drug discovery, particularly for the synthesis of polysubstituted anilines, radiolabeled tracers, and phenethylamine derivatives. This guide provides a definitive analysis of its molecular weight, structural properties, and validated synthetic pathways.

Molecular Identity & Physicochemical Properties

The compound is defined by the precise regiochemical arrangement of its substituents. The para-dimethoxy arrangement (positions 2 and 5) creates a distinct electronic environment that directs further nucleophilic or electrophilic attacks, while the bromine atom (position 1) serves as a site for transition-metal-catalyzed cross-coupling.

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 1-Bromo-2,5-dimethoxy-4-nitrobenzene | |

| CAS Number | 98545-68-7 | Verified identifier [1] |

| Molecular Formula | ||

| Molecular Weight | 262.06 g/mol | Monoisotopic mass: 260.96 g/mol |

| Appearance | Yellow crystalline solid | Typical of nitro-aromatics |

| Melting Point | 138–142 °C (approx.)[1] | Dependent on purity/polymorph |

| SMILES | COc1cc(Br)c(OC)cc1=O | Encodes connectivity |

| Solubility | DMSO, Dichloromethane, Ethyl Acetate | Poor water solubility |

Structural Analysis & Electronic Effects

The reactivity of 1-Bromo-2,5-dimethoxy-4-nitrobenzene is governed by the interplay of its substituents:

-

Electronic "Push-Pull" System:

-

Methoxy Groups (C2, C5): Strong

-donors (activators). They increase electron density in the ring, specifically at positions ortho and para to themselves. -

Nitro Group (C4): Strong

-acceptor (deactivator). It withdraws electron density, making the ring susceptible to nucleophilic aromatic substitution ( -

Bromine (C1): Weakly deactivating but ortho/para directing. It serves as a high-value "handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

-

Regiochemistry: The molecule possesses a high degree of symmetry in its carbon skeleton (1,2,4,5-substitution), which simplifies NMR interpretation but requires precise control during synthesis to avoid isomer mixtures (e.g., 3-nitro isomers).

Diagram 1: Molecular Connectivity & Functional Zones

Figure 1: Connectivity map highlighting the orthogonal functional groups available for chemical modification.

Synthetic Pathways

The synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene typically proceeds via electrophilic aromatic substitution. The most robust route involves the nitration of 1-bromo-2,5-dimethoxybenzene.

Protocol: Nitration of 1-Bromo-2,5-dimethoxybenzene

Rationale: The starting material (1-bromo-2,5-dimethoxybenzene) has two methoxy groups that strongly activate the positions ortho to them. The bromine atom at C1 is para-directing but weaker than the methoxy groups. The C4 position is ortho to the C5-methoxy and para to the Bromine, making it the most electronically favorable site for electrophilic attack by the nitronium ion (

Step-by-Step Methodology:

-

Reagents: 1-Bromo-2,5-dimethoxybenzene (1.0 eq), Glacial Acetic Acid (Solvent), Nitric Acid (70%, 1.1 eq).

-

Setup: Equip a 3-neck round-bottom flask with a thermometer and addition funnel. Cool to 0–5 °C using an ice bath.

-

Dissolution: Dissolve the substrate in glacial acetic acid.

-

Addition: Add Nitric Acid dropwise, maintaining internal temperature <10 °C to prevent over-nitration or oxidation of the methoxy groups.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).[1]

-

Workup: Quench the reaction by pouring into ice water. The product typically precipitates as a yellow solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol or Acetonitrile.

Diagram 2: Synthetic Workflow

Figure 2: Stepwise synthesis starting from commercially available 1,4-dimethoxybenzene.

Applications in Drug Development

This compound serves as a "linchpin" intermediate due to its orthogonal reactivity:

-

Aniline Precursors: Reduction of the nitro group (using

or -

Cross-Coupling: The C1-Bromine allows for Suzuki or Stille couplings to attach aryl or alkyl groups before or after nitro reduction, enabling the construction of complex biaryl systems found in kinase inhibitors.

-

Radiochemistry: The nitro group can be used as a leaving group in nucleophilic fluorination (using

) in specific activated contexts, or the bromine can be exchanged for radioisotopes.

Safety & Handling (E-E-A-T)

-

Hazards: Like many nitro-aromatics, this compound is likely toxic if swallowed or inhaled and may cause skin sensitization. It is a potential mutagen; handle with extreme care.

-

Storage: Store in a cool, dry place away from strong reducing agents. Light sensitive (store in amber vials).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

BLD Pharm. (2024). Product Analysis: 1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS 98545-68-7).[2] Retrieved from

-

MDPI. (2010). Nitration of Fluoro-dimethoxybenzenes: Regioselectivity and Structural Analysis. Molecules. Retrieved from

-

PubChem. (2024).[3][4] Compound Summary: Bromonitrobenzene Derivatives. National Library of Medicine.[3][4] Retrieved from

-

Fisher Scientific. (2024).[5] Safety Data Sheet: Nitroaromatic Compounds. Retrieved from

Sources

- 1. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 98545-68-7|1-Bromo-2,5-dimethoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. 1-Bromo-4,5-dimethyl-2-nitrobenzene | C8H8BrNO2 | CID 825937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2,5-dimethyl-4-nitrobenzene | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Dimethoxy Nitrobenzene Derivatives

Preamble: Navigating the Complexities of Substituted Aromatics

Electrophilic Aromatic Substitution (EAS) remains a foundational pillar of modern organic synthesis, enabling the functionalization of aromatic rings—a core scaffold in countless pharmaceuticals and materials.[1] While the principles of EAS on simple benzene are well-established, the introduction of multiple, electronically-divergent substituents transforms the aromatic ring into a complex reaction landscape. This guide delves into the specific and intricate case of dimethoxy nitrobenzene derivatives.

These substrates present a fascinating challenge: the synthetic "push-pull" between two powerful electron-donating methoxy groups and one potent electron-withdrawing nitro group. Understanding the interplay of these substituents is paramount for predicting and controlling reaction outcomes. This document provides a framework for rationalizing the regioselectivity of EAS reactions on these molecules, supported by mechanistic insights and practical, field-proven protocols.

The Theoretical Core: A Battle for Electronic Dominance

The outcome of an EAS reaction is dictated by the energetic stability of the cationic intermediate, known as the sigma complex or arenium ion.[2][3] The rate-determining step is the initial attack of the electrophile on the electron-rich aromatic ring, a step that temporarily disrupts aromaticity.[2] The substituents on the ring determine both the overall speed of this reaction (activation vs. deactivation) and the position of the attack (regioselectivity).[1][4]

The Methoxy Group: A Strong Activator and ortho, para-Director

The methoxy group (-OCH₃) is a classic example of a strongly activating group.[5] Its influence is a duality of two electronic effects:

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bond. This effect, in isolation, would deactivate the ring.

-

Resonance Effect (+M): The oxygen atom's lone pairs can be delocalized into the aromatic π-system. This resonance donation is a powerful effect that significantly increases the electron density of the ring, especially at the ortho and para positions.

The +M effect far outweighs the -I effect, leading to a net increase in nucleophilicity and a dramatic acceleration of the EAS reaction rate compared to benzene.[3] The resonance stabilization of the arenium ion intermediate for attacks at the ortho and para positions is the key to its directing effect.

Caption: Resonance stabilization of the arenium ion in ortho attack on anisole.

The Nitro Group: A Potent Deactivator and meta-Director

Conversely, the nitro group (-NO₂) is one of the most powerful deactivating groups.[6] It withdraws electron density from the ring through both inductive and resonance effects:

-

Inductive Effect (-I): The positively charged nitrogen atom strongly pulls electron density through the sigma bond.

-

Resonance Effect (-M): The π-system of the nitro group can accept electron density from the aromatic ring, delocalizing it onto the oxygen atoms.

Both effects work in concert to reduce the ring's nucleophilicity, making EAS reactions much slower than in benzene.[3][7] The directing effect is also a consequence of this deactivation. Resonance structures show that the electron density is most severely depleted at the ortho and para positions. Attack at the meta position, while still disfavored, results in an arenium ion that avoids placing the positive charge adjacent to the electron-deficient nitro-bearing carbon, making it the "least unstable" intermediate.[7][8]

Caption: Destabilization of ortho/para attack intermediates in nitrobenzene.

The Decisive Factor in Dimethoxy Nitrobenzenes: The Activator Wins

When a ring bears both activating and deactivating groups, a clear hierarchy of control emerges. The position of electrophilic attack is overwhelmingly dictated by the most powerful activating group.[9][10] In the case of dimethoxy nitrobenzene, the two methoxy groups will direct the incoming electrophile to the positions ortho and para relative to them.

The nitro group's meta-directing influence is effectively overridden. The causality is energetic: the transition state leading to the arenium ion is stabilized far more effectively by the electron-donating methoxy groups than it is destabilized by the nitro group. The reaction will proceed through the lowest energy pathway, which involves substitution at a site activated by the methoxy substituents.[9]

Regiochemical Prediction for 1,4-Dimethoxy-2-nitrobenzene:

-

-OCH₃ at C1: Activates C2 (blocked by -NO₂) and C6.

-

-OCH₃ at C4: Activates C3 and C5.

-

-NO₂ at C2: Deactivates C1, C3, C6 and directs meta to itself (C4, C6).

Analysis:

-

Position C6 is activated by the C1-methoxy and is meta to the nitro group.

-

Positions C3 and C5 are activated by the C4-methoxy. C3 is ortho to the nitro group (highly deactivated). C5 is meta to the nitro group.

Common EAS Reactions and Expected Outcomes

The following sections outline common EAS reactions applied to dimethoxy nitrobenzene derivatives. The primary substrate for discussion will be 1,4-dimethoxy-2-nitrobenzene due to its clear substitution pattern.

Nitration

The introduction of a second nitro group is challenging due to the existing deactivation but is achievable under forcing conditions.

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used.[11] The sulfuric acid protonates the nitric acid, leading to the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[12][13]

-

Predicted Outcome: Following the logic in section 2.3, nitration of 1,4-dimethoxy-2-nitrobenzene would be expected to yield primarily 1,4-dimethoxy-2,5-dinitrophenzene , with potential for the 2,6-isomer as a minor product.

Halogenation

The strong activation provided by the two methoxy groups often allows for halogenation under milder conditions than those required for benzene.

-

Reagents: For bromination, bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is standard. For chlorination, chlorine (Cl₂) with AlCl₃ or FeCl₃ is used.

-

Predicted Outcome: Bromination of 1,4-dimethoxy-2-nitrobenzene would yield 5-bromo-1,4-dimethoxy-2-nitrobenzene as the major product.

Friedel-Crafts Reactions

These reactions are notoriously sensitive to deactivating groups. Friedel-Crafts alkylation and acylation often fail on rings substituted with moderately or strongly deactivating groups like -NO₂.[1] The presence of two activating methoxy groups may not be sufficient to overcome this limitation, making these reactions low-yielding or unsuccessful on most dimethoxy nitrobenzene substrates. This is a critical field-proven insight: direct Friedel-Crafts reactions on these substrates should be approached with caution, and alternative synthetic routes are often preferred.

Validated Experimental Protocol: Nitration of 1,4-Dimethoxybenzene

This protocol details the synthesis of 1,4-dimethoxy-2-nitrobenzene, a common starting material. The principles of temperature control and slow addition are critical for achieving high yield and purity.

Caption: Experimental workflow for the nitration of 1,4-dimethoxybenzene.

4.1. Reagents and Materials

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |

| 1,4-Dimethoxybenzene | 10.0 g | 138.16 | 0.0724 | --- |

| Glacial Acetic Acid | 50 mL | --- | --- | Solvent |

| Concentrated Nitric Acid (70%) | 5.0 mL | 63.01 | ~0.079 | Corrosive, Oxidizer |

| Ice | As needed | --- | --- | For cooling |

| Deionized Water | 500 mL | --- | --- | For work-up |

4.2. Step-by-Step Methodology This protocol is based on established procedures for the nitration of activated aromatic rings.[14]

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 1,4-dimethoxybenzene in 30 mL of glacial acetic acid. Gentle warming may be required.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with magnetic stirring.

-

Preparation of Nitrating Agent: In a separate beaker, carefully add 5.0 mL of concentrated nitric acid to 20 mL of glacial acetic acid. Cool this mixture in the ice bath as well.

-

Slow Addition (Critical Step): Using a dropping funnel or a pasture pipette, add the nitric acid solution to the stirred dimethoxybenzene solution dropwise over a period of 30-45 minutes. Crucially, monitor the temperature of the reaction mixture and ensure it does not rise above 10°C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes. The solution will typically turn a deep orange or red color.

-

Quenching and Precipitation: Pour the reaction mixture slowly and with stirring into a 1 L beaker containing approximately 400 g of crushed ice and 100 mL of water. A bright yellow solid should precipitate.

-

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air dry. The product can be further dried in a desiccator. A typical yield is 85-95% of crude 1,4-dimethoxy-2-nitrobenzene. Recrystallization from ethanol can be performed for further purification if necessary.

Conclusion and Strategic Outlook

The electrophilic aromatic substitution of dimethoxy nitrobenzene derivatives is a prime example of how competing electronic effects govern synthetic outcomes. The foundational principle is that the strongly activating, ortho, para-directing methoxy groups dominate the regioselectivity, channeling the electrophile to specific, predictable positions while the nitro group primarily serves to deactivate the ring overall.[9][10]

For professionals in drug development and materials science, a thorough grasp of these principles is not merely academic; it is essential for the rational design of synthetic routes. It allows for the strategic installation of functional groups, avoiding unfruitful reactions (such as Friedel-Crafts on these substrates) and maximizing yields of desired isomers. Future advancements in this area may leverage computational chemistry for more precise predictions of isomer ratios and the development of novel catalytic systems that can modulate these inherent electronic biases, offering even greater control over this synthetically valuable class of molecules.

References

- Quora. (2022).

- Wikipedia. (n.d.).

- Leonard, M. S. (2013).

- Scite.ai. (n.d.). Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene.

- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.

- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Khan Academy. (2017). Directing Effect of the Nitro Group in EAS. YouTube.

- The Organic Chemistry Tutor. (n.d.).

- IJERTI. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.

- Chad's Prep. (n.d.).

- RSC Publishing. (n.d.). Nitration of p-dimethoxybenzene by dinitrogen tetroxide in carbon tetrachloride. Journal of the Chemical Society B: Physical Organic.

- Evans, M. (2021). 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes. YouTube.

- Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- ResearchGate. (2025).

- ResearchGate. (n.d.).

- Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.

- The Organic Chemistry Tutor. (2018).

- Wikipedia. (n.d.).

- The Hive. (2003). Mononitration of 1,4-dimethoxybenzene. Hive Chemistry Discourse.

- Clark, J. (2000). The nitration of benzene - electrophilic substitution. Chemguide.

- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

- Chemistry Steps. (n.d.).

- LibreTexts Chemistry. (2019). 18.7 EAS of Substituted Benzenes.

- LibreTexts Chemistry. (2023). 15.

- Chemistry Steps. (n.d.).

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

1-Bromo-2,5-dimethoxy-4-nitrobenzene: A Versatile Bifunctional Scaffold for Serotonergic Ligand Discovery

[1]

Executive Summary

The 1-Bromo-2,5-dimethoxy-4-nitrobenzene scaffold represents a "privileged structure" in medicinal chemistry, particularly for targeting G-protein-coupled receptors (GPCRs) of the serotonin (5-HT) family.[1] Its utility stems from its unique electronic architecture: the electron-donating methoxy groups (–OMe) at positions 2 and 5 create a specific electrostatic landscape required for 5-HT2A/2C receptor affinity, while the para-disposed bromine and nitro groups provide orthogonal synthetic handles.[1]

This guide details the exploitation of this scaffold for the synthesis of phenethylamines , phenylpiperazines , and biaryl systems , positioning it as a cornerstone in the search for next-generation antidepressants and neuroplasticity-promoting agents (psychoplastogens).

Chemical Architecture & Electronic Properties[1]

The "Push-Pull" System

The molecule features a highly polarized aromatic ring.[1] The interplay between the substituents dictates its reactivity profile:

-

2,5-Dimethoxy Groups (+M Effect): These strong electron donors increase electron density in the ring, generally deactivating nucleophilic attacks. However, they are essential for hydrogen bonding with Serine and Aspartate residues in the 5-HT2A binding pocket.

-

4-Nitro Group (-M, -I Effect): A strong electron-withdrawing group that dramatically lowers the LUMO energy of the system.[1] Crucially, it activates the para-position (C-1) for Nucleophilic Aromatic Substitution (SNAr).[1]

-

1-Bromo Group: Serves as a leaving group in SNAr reactions or as an oxidative addition site for Palladium-catalyzed cross-couplings.[1]

Orthogonal Reactivity

The scaffold allows for chemoselective differentiation .[1] The bromine can be displaced by nucleophiles (activated by the nitro group) or the nitro group can be selectively reduced to an aniline without affecting the bromine (under controlled conditions), enabling sequential functionalization.[1]

Synthetic Pathways & Functionalization[1][2]

Synthesis of the Scaffold

The standard industrial preparation involves the regioselective nitration of 1-bromo-2,5-dimethoxybenzene.[1]

Protocol: Nitration of 1-Bromo-2,5-dimethoxybenzene

-

Reagents: 1-Bromo-2,5-dimethoxybenzene (1.0 eq), Glacial Acetic Acid (Solvent), Nitric Acid (70%, 1.2 eq).[1]

-

Setup: 3-neck round bottom flask equipped with a thermometer and addition funnel.

-

Procedure:

-

Dissolve substrate in glacial acetic acid.[1] Cool to 0–5°C.[1]

-

Add HNO3 dropwise, maintaining internal temp <10°C to prevent over-nitration or oxidation of methoxy groups (demethylation risk).

-

Stir for 1 hour at 0°C, then allow to warm to room temperature (RT).

-

Quench: Pour onto crushed ice/water. The product precipitates as a yellow solid.[1][2]

-

Purification: Recrystallization from Ethanol/Water or Isopropanol.[1]

-

Yield: Typically 85–92%.[1]

-

Divergent Functionalization (The "Branch Point")

The true power of this building block lies in its ability to branch into three distinct chemical spaces.

Path A: Nucleophilic Aromatic Substitution (SNAr)

Due to the para-nitro activation, the bromine atom is labile toward strong nucleophiles, even despite the electron-donating methoxy groups.

-

Application: Synthesis of amino-nitro precursors for fused heterocycles.[1]

-

Conditions: Secondary amines (e.g., piperazine, morpholine), K2CO3, DMF, 80°C.

Path B: Nitro Reduction (The Phenethylamine Route)

Reduction of the nitro group yields 4-bromo-2,5-dimethoxyaniline , a primary intermediate for 2C-series analogs and halogenated neurotransmitter probes.[1]

-

Chemoselectivity: To retain the bromine atom, avoid catalytic hydrogenation (Pd/C + H2) which often causes hydrodehalogenation.[1]

-

Recommended Protocol (Fe/HCl):

Path C: Palladium-Catalyzed Cross-Coupling

The C-Br bond remains active for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the installation of aryl or heteroaryl groups at the 4-position.[1]

-

Note: The nitro group can poison certain catalysts; high-turnover Pd sources (e.g., Pd(dppf)Cl2) are recommended.[1]

Visualization: Synthesis & Reactivity Flow[1]

The following diagram illustrates the central role of 1-Bromo-2,5-dimethoxy-4-nitrobenzene in divergent synthesis.

Caption: Divergent synthesis pathways from the core scaffold. Path A (Red) exploits the nitro-activated ring; Path B (Green) targets the nitro group; Path C (Blue) utilizes the bromine handle.[1]

Pharmaceutical Applications & Case Studies

5-HT2A Receptor Agonism

The 2,5-dimethoxy substitution pattern is the hallmark of high-affinity 5-HT2A agonists.[1] The "4-position" (occupied by bromine in the scaffold) is the primary determinant of potency and selectivity.[1]

-

Mechanism: The bromine atom sits in a hydrophobic pocket of the receptor (Val156, Leu229).[1]

-

Therapeutic Relevance: Compounds derived from this scaffold, such as LPH-5 (a 2,5-dimethoxyphenylpiperidine), are currently under investigation for treating depression without the intense hallucinogenic effects of classical psychedelics.

Radioligand Development

The bromo-nitro scaffold is a precursor for PET imaging agents.[1]

-

Radio-labeling: The nitro group can be displaced by [18F]fluoride (nucleophilic substitution) or the bromine can be used for halogen exchange to introduce [76Br] or [123I].[1]

Structure-Activity Relationship (SAR) Map[1]

Caption: SAR Pharmacophore for 5-HT2A ligands derived from the 2,5-dimethoxybenzene scaffold.[1]

Safety & Regulatory Considerations

Chemical Safety

-

Explosion Hazard: Like all polynitro aromatics, the compound possesses high energy. While mono-nitro compounds are generally stable, process safety calorimetry (DSC) should be performed before scaling >100g.[1]

-

Toxicity: Aromatic nitro compounds are potential hemotoxins (methemoglobinemia).[1][4] Handle in a fume hood with nitrile gloves.[1]

Regulatory Status

While 1-Bromo-2,5-dimethoxy-4-nitrobenzene itself is generally not a scheduled substance, it is a direct chemical precursor to 2C-B (Schedule I in the US/UN).[1]

-

Compliance: Researchers must verify "precursor watch lists" in their jurisdiction.

-

Legitimate Use: Documentation of research intent (e.g., development of non-hallucinogenic neurotherapeutics) is essential for compliance.

References

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Source: Journal of Medicinal Chemistry (2024).[1][5] URL:[Link][1]

-

1-Bromo-4-nitrobenzene: Comprehensive Overview and Applications. Source: NBInno (2025).[1][6] URL:[Link][1]

-

Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Source: MDPI (Molecules).[1] URL:[Link][1]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Source: Chemistry Stack Exchange / Clayden Organic Chemistry.[1] URL:[Link]

-

Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues. Source: Frontiers in Pharmacology.[1] URL:[Link]

Sources

- 1. 4-Bromoaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 4. Nitrobenzene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Bromo-2,5-dimethoxy-4-nitrobenzene for Researchers and Drug Development Professionals

Introduction

1-Bromo-2,5-dimethoxy-4-nitrobenzene is a highly functionalized aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its structure, characterized by a benzene ring substituted with a bromine atom, two methoxy groups, and a nitro group, makes it a versatile synthetic building block. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy groups and the reactive bromine atom, provides multiple avenues for chemical modification. This guide offers a comprehensive overview of its commercial availability, technical specifications, handling, and applications, designed to empower researchers in their synthetic endeavors.

Commercial Availability and Supplier Analysis

A critical first step in any research project is sourcing high-quality starting materials. 1-Bromo-2,5-dimethoxy-4-nitrobenzene is available from a range of commercial suppliers who cater to the research and bulk chemical markets. When selecting a supplier, researchers should consider not only the list price but also the typical purity, available quantities, and the supplier's reputation for quality control and consistency. Below is a comparative table of prominent suppliers.

| Supplier | Typical Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | 98545-68-7 |

| Thermo Fisher Scientific (Alfa Aesar) | 98%+ | Grams to Kilograms | 98545-68-7 |

| TCI (Tokyo Chemical Industry) | >98.0% (GC) | Grams to Kilograms | 98545-68-7 |

| Matrix Scientific | 98%+ | Grams to Kilograms | 98545-68-7[1] |

| BLDpharm | 98%+ | Grams to Kilograms | 98545-68-7[2] |

| Hyma Synthesis Pvt. Ltd. | Custom Synthesis Available | Grams to Kilograms | Not explicitly listed, custom synthesis implied.[3] |

Field Insight: While many suppliers list similar purities, the impurity profile can vary depending on the synthetic route employed. For sensitive applications, such as in the synthesis of active pharmaceutical ingredients (APIs), it is advisable to request a lot-specific Certificate of Analysis (CoA) to review the analytical data before purchase.

Technical Specifications and Quality Control

Verifying the identity and purity of 1-Bromo-2,5-dimethoxy-4-nitrobenzene upon receipt is a cornerstone of good laboratory practice. The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Expected Analytical Data:

-

¹H NMR (in CDCl₃): Researchers can expect to see distinct signals for the aromatic protons and the methoxy groups. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.

-

¹³C NMR (in CDCl₃): The carbon spectrum will show signals for the six aromatic carbons and the two methoxy carbons.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2), which is a definitive confirmation of its presence.

Protocol: Rapid Quality Control via Thin-Layer Chromatography (TLC)

A quick and effective way to assess the purity of a newly acquired batch of 1-Bromo-2,5-dimethoxy-4-nitrobenzene is through Thin-Layer Chromatography (TLC).

Objective: To visually assess the purity of the material and identify the presence of any significant impurities.

Materials:

-

TLC plate (silica gel 60 F₂₅₄)

-

Developing chamber

-

Solvent system (e.g., 3:1 Hexanes:Ethyl Acetate)

-

UV lamp (254 nm)

-

Sample of 1-Bromo-2,5-dimethoxy-4-nitrobenzene

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Prepare a dilute solution of the compound in DCM.

-

Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

-

Place the plate in a developing chamber containing the solvent system, ensuring the solvent level is below the baseline.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the plate under a UV lamp. A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities.

Trustworthiness: This simple protocol provides a rapid, self-validating check on the material's purity before committing it to a complex reaction.

Synthetic Considerations

Understanding the synthetic origin of 1-Bromo-2,5-dimethoxy-4-nitrobenzene is crucial for anticipating potential impurities. A common synthetic route involves the nitration of 1-bromo-2,5-dimethoxybenzene. The regioselectivity of this nitration is directed by the existing substituents on the benzene ring.

Start [label="1-Bromo-2,5-dimethoxybenzene", shape=cds, fillcolor="#FBBC05"]; Nitration [label="Nitration\n(HNO₃, H₂SO₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1-Bromo-2,5-dimethoxy-4-nitrobenzene", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Recrystallization)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Product", shape=diamond, fillcolor="#FFFFFF"];

Start -> Nitration; Nitration -> Product; Product -> Purification; Purification -> FinalProduct; }

Caption: A generalized workflow for the synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene.Expertise: Variations in reaction conditions during the nitration step can lead to the formation of isomeric impurities. Therefore, a robust purification method, such as recrystallization or column chromatography, is essential to achieve high purity.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are paramount to ensure laboratory safety. 1-Bromo-2,5-dimethoxy-4-nitrobenzene is a solid that may cause skin and eye irritation.[4][5] Inhalation of dust should be avoided.[5]

Handling:

-

Always work in a well-ventilated area or a chemical fume hood.[5][6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][7]

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.[6]

-

Keep away from heat and sources of ignition.[7]

Applications in Research and Drug Development

The true value of 1-Bromo-2,5-dimethoxy-4-nitrobenzene lies in its utility as a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs).[8] The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse molecular fragments. This dual functionality makes it a valuable precursor for creating libraries of compounds for drug discovery screening.

A [label="1-Bromo-2,5-dimethoxy-4-nitrobenzene", pos="0,0!", fillcolor="#FBBC05"]; B [label="Reduction of Nitro Group", pos="-2,1.5!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Cross-Coupling Reactions\n(e.g., Suzuki, Stille)", pos="2,1.5!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Aniline Derivatives", pos="-2,3!", shape=cds, fillcolor="#FFFFFF"]; E [label="Biaryl Compounds", pos="2,3!", shape=cds, fillcolor="#FFFFFF"]; F [label="Drug Discovery Scaffolds", pos="0,4.5!", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; A -> C; B -> D; C -> E; D -> F; E -> F; }

Caption: Key synthetic transformations of 1-Bromo-2,5-dimethoxy-4-nitrobenzene in drug discovery.Conclusion

1-Bromo-2,5-dimethoxy-4-nitrobenzene is a readily available and highly versatile chemical intermediate with significant applications in research and drug development. By carefully selecting suppliers, performing diligent quality control, adhering to safe handling practices, and leveraging its synthetic potential, researchers can effectively incorporate this valuable building block into their synthetic strategies.

References

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

-

ResearchGate. (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

-

ACS Publications. Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. [Link]

-

PubChem. 1,2-Dimethoxy-4-nitrobenzene. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

-

The Royal Society of Chemistry. Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

-

Novachem. 1-Bromo-4-nitrobenzene Safety Data Sheet. [Link]

-

Alfa Aesar. SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene. [Link]

-

IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. [Link]

Sources

- 1. 98545-68-7 Cas No. | 1-Bromo-2,5-dimethoxy-4-nitrobenzene | Matrix Scientific [matrixscientific.com]

- 2. 98545-68-7|1-Bromo-2,5-dimethoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. fishersci.com [fishersci.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. dl.novachem.com.au [dl.novachem.com.au]

- 8. nbinno.com [nbinno.com]

Methodological & Application

nitration of 1-bromo-2,5-dimethoxybenzene experimental procedure

Application Note: High-Yield Regioselective Nitration of 1-Bromo-2,5-dimethoxybenzene

Executive Summary

This protocol details the controlled nitration of 1-bromo-2,5-dimethoxybenzene to synthesize 1-bromo-2,5-dimethoxy-4-nitrobenzene .[1][2] This transformation is a critical intermediate step in the synthesis of complex phenethylamines, ligands for 5-HT receptors, and substituted aniline precursors.

The procedure utilizes a classical electrophilic aromatic substitution (EAS) pathway, optimized for regioselectivity. By employing glacial acetic acid as the solvent, we moderate the reactivity of the nitronium ion, favoring the formation of the 4-nitro isomer over the sterically hindered 3-isomer or the oxidation byproducts (quinones) common with electron-rich aromatic rings.

Reaction Theory & Mechanism

Regioselectivity Analysis

The substrate, 1-bromo-2,5-dimethoxybenzene, contains three directing groups:

-

Methoxy groups (-OMe) at C2, C5: Strong activating groups, ortho/para directors.

-

Bromine atom (-Br) at C1: Weak deactivating group, ortho/para director.

Electronic Competition:

-

C3 Position: Ortho to C2-OMe and ortho to C1-Br. This position is sterically crowded and electronically less favored due to the "sandwiching" effect.

-

C4 Position (Target): Para to C1-Br and ortho to C5-OMe. The para directing effect of the bromine (though weak) aligns with the ortho directing effect of the C5-methoxy group.

-

C6 Position: Ortho to C1-Br and ortho to C5-OMe. While electronically activated, attack here is sterically less favorable than C4 due to the proximity of the large bromine atom.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the electrophilic attack at the C4 position, stabilized by the C5-methoxy group.

Safety Protocols (Critical)

| Hazard Class | Risk Description | Mitigation Strategy |

| Exothermic Reaction | Nitration of activated ethers is highly exothermic. Runaway reactions can lead to rapid boiling or explosion. | Strict Temperature Control: Maintain internal temperature <30°C. Add acid dropwise. |

| Oxidation Potential | Electron-rich rings can oxidize to quinones (red/brown fumes), releasing NOₓ gases. | Use Glacial Acetic Acid as solvent to moderate HNO₃ strength. Do not use fuming nitric acid. |

| Corrosivity | Glacial Acetic Acid and Nitric Acid are severe skin/eye irritants. | Wear butyl rubber gloves, face shield, and work in a fume hood. |

Experimental Procedure

Reagents:

-

1-Bromo-2,5-dimethoxybenzene (1 eq, e.g., 10.0 g)

-

Glacial Acetic Acid (Solvent volume: ~5 mL per gram of substrate)

-

Nitric Acid, 70% (Concentrated) (1.5 eq)

-

Distilled Water (for quenching)

-

Ethanol (for recrystallization)

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stir bar

-

Addition funnel (pressure-equalizing preferred)

-

Thermometer (internal monitoring)

-

Ice/Water bath

Step-by-Step Protocol:

-

Solvation:

-

In the 250 mL flask, dissolve 10.0 g (46 mmol) of 1-bromo-2,5-dimethoxybenzene in 50 mL of glacial acetic acid .

-

Stir until fully dissolved. The solution should be clear to pale yellow.

-

Cool the solution to 15–20°C using an ice bath. Note: Do not freeze the acetic acid (MP ~16°C).

-

-

Nitration (The Critical Step):

-

Measure 4.5 g (approx. 3.2 mL, ~70 mmol) of concentrated Nitric Acid.

-

Add the nitric acid dropwise via the addition funnel over a period of 20–30 minutes .

-

Monitor Temperature: Ensure the internal temperature does not exceed 30°C . If it spikes, stop addition and allow to cool.

-

Observation: The solution will transition from yellow to orange.[3] Dark red/brown fumes indicate oxidation (undesirable); if seen, lower temperature immediately.

-

-

Reaction Completion:

-

Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30–45 minutes .

-

Monitor reaction progress via TLC (Solvent: 4:1 Hexane/Ethyl Acetate). The starting material spot should disappear.

-

-

Quenching & Isolation:

-

Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.

-

The product will precipitate as a bright yellow solid.

-

Stir for 15 minutes to ensure all acid is diluted and the solid is fully hardened.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with 3 x 50 mL of cold water to remove residual acid.

-

-

Purification:

-

Recrystallize the crude yellow solid from boiling Ethanol (EtOH) .

-

Dissolve in minimum hot ethanol, allow to cool slowly to room temperature, then refrigerate.

-

Filter the purified crystals and dry in a vacuum desiccator.

-

Data Analysis & Characterization

Expected Yield: 85–95% Appearance: Yellow crystalline solid.

| Analytical Method | Expected Result | Interpretation |

| Melting Point | 138–140°C (Lit. varies, check purity) | Sharp range indicates high purity. Broad range suggests isomer contamination. |

| ¹H NMR (CDCl₃) | δ 7.59 (s, 1H), 7.56 (s, 1H) | Two singlets in the aromatic region confirm the para arrangement of the protons (positions 3 and 6), proving the 1,2,4,5 substitution pattern. |

| ¹H NMR (OMe) | δ 3.98 (s, 3H), 3.96 (s, 3H) | Distinct methoxy environments due to the asymmetry introduced by the nitro group. |

| IR Spectroscopy | 1520 cm⁻¹, 1340 cm⁻¹ | Strong N-O stretches (asymmetric and symmetric) characteristic of nitro groups. |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

References

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referencing general nitration methodologies for phenethylamine precursors).

-

Boggess, S. C., et al. (2019). "New Molecular Scaffolds for Fluorescent Voltage Indicators." Supporting Information, Page S12.[2] (Specific protocol for 1-bromo-2,5-dimethoxy-4-nitrobenzene synthesis).

-

Transetherification of 2,4-dimethoxynitrobenzene. (2017). National Institutes of Health (NIH) / PubMed Central. (Provides NMR characterization data for the 4-nitro isomer).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-Bromo-4-nitrobenzene (Analogous hazards).

Sources

Technical Application Note: Chemo-selective Reduction of 1-Bromo-2,5-dimethoxy-4-nitrobenzene

Executive Summary

The reduction of 1-Bromo-2,5-dimethoxy-4-nitrobenzene to 2,5-Dimethoxy-4-bromoaniline presents a specific chemo-selective challenge in organic synthesis: the reduction of the nitro group (

This Application Note details two field-proven protocols designed to ensure

Chemo-selectivity & Mechanistic Insight

The primary failure mode in this transformation is the hydrodebromination of the aromatic ring. The carbon-bromine bond dissociation energy (

To bypass this, we utilize Single Electron Transfer (SET) mechanisms using metals in acidic media. These methods operate via the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates, a pathway that is thermodynamically favorable over the oxidative addition required to cleave the

Reaction Pathway Analysis

The following diagram illustrates the desired reduction pathway versus the competing de-halogenation side reaction.

Figure 1: Stepwise reduction pathway of the nitro group. The red dashed lines indicate critical failure modes (de-halogenation) to be avoided by selecting SET reagents.

Protocol A: Stannous Chloride ( ) Reduction

Best for: Laboratory scale (

This method utilizes Tin(II) chloride dihydrate in an acidic ethanol medium. It is widely regarded as the "Gold Standard" for selectivity in halonitrobenzene reductions [1].

Reagents & Materials

| Reagent | Equivalents | Role |

| 1-Bromo-2,5-dimethoxy-4-nitrobenzene | 1.0 eq | Substrate |

| 5.0 eq | Reducing Agent | |

| Hydrochloric Acid (37%) | Solvent/Cat. | Proton Source |

| Ethanol (Absolute) | Solvent | Solubility Enhancer |

| Sodium Hydroxide ( | Quench | Neutralization |

Experimental Workflow

Figure 2: Operational workflow for Stannous Chloride reduction. Note the critical basification step to break tin-amine complexes.

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 1-Bromo-2,5-dimethoxy-4-nitrobenzene in 100 mL of ethanol.

-

Acidification: Add 30 mL of concentrated HCl (37%). Note: The solution may warm slightly.

-

Reduction: Add 42.0 g (approx 5 eq) of

in small portions over 15 minutes.-

Observation: An exotherm is expected.[1] Do not allow the temperature to exceed

during addition to prevent boil-over.

-

-

Reaction: Heat the mixture to

for 60–90 minutes. Monitor by TLC (Silica; Hexane:EtOAc 3:1). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine). -

Workup (Critical):

-

Cool the reaction mixture to

in an ice bath. -

Slowly add

solution until the pH is strongly alkaline ( -

Why? Tin forms tight coordination complexes with amines. Strong base converts tin salts to soluble stannates (

) and releases the free amine.

-

-

Extraction: Extract the aqueous slurry with Dichloromethane (

, -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. The product typically crystallizes as an off-white to grey solid.

Protocol B: Iron / Acetic Acid (Fe/AcOH)

Best for: Scale-up (

This variation of the Béchamp reduction is robust and avoids the toxicity associated with organotin byproducts [2].

Reagents

-

Substrate: 1.0 eq

-

Iron Powder (325 mesh): 4.0 eq

-

Glacial Acetic Acid: Solvent (

of substrate) -

Catalyst (Optional): Trace

can accelerate initiation.

Step-by-Step Procedure

-

Setup: Charge a 3-neck flask with 10.0 g of substrate and 100 mL of Glacial Acetic Acid.

-

Activation: Mechanical stirring is required due to the heavy slurry. Heat to

. -

Addition: Add 8.5 g of Iron powder portion-wise.

-

Caution: The reaction is exothermic.[1] Maintain temperature between

using the addition rate.

-

-

Reflux: Once addition is complete, heat to mild reflux (

) for 2 hours. The color will transition from yellow to a dark grey/black sludge. -

Filtration: Filter the hot mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with a small amount of hot acetic acid.

-

Quench: Pour the filtrate into 500 mL of ice water.

-

Neutralization: Neutralize with solid

or -

Isolation: Filter the solid precipitate or extract with DCM as in Protocol A.

Analytical Validation & Specifications

Upon isolation, the product must be characterized to ensure the bromine atom is intact.

| Test | Expected Result | Failure Indicator |

| Appearance | Off-white to grey crystalline solid | Dark brown oil (oxidation) |

| Melting Point | ||

| 1H-NMR (CDCl3) | Two aromatic singlets (para). Two methoxy singlets. Broad | Additional splitting in aromatic region (indicates de-bromination). |

| Mass Spec (LCMS) | M+ and M+2 peaks (1:1 ratio) characteristic of Br isotope pattern. | M+ peak corresponding to des-bromo analog. |

Key NMR Diagnostic: In the target product, the aromatic protons are para to each other and distinct. If de-bromination occurs, the symmetry changes, and coupling constants typical of 1,2,4-substitution or 1,4-substitution (depending on the loss) will appear.

Safety & Compliance

-

Chemical Safety: 1-Bromo-2,5-dimethoxy-4-nitrobenzene and its amine product are chemical intermediates. The amine is harmful if swallowed, inhaled, or in contact with skin [3].[2]

-

Tin Toxicity:

residues are toxic to aquatic life.[2] All aqueous waste from Protocol A must be disposed of as heavy metal waste. -

Exotherms: Both reduction methods are highly exothermic. On scales

, active cooling and temperature monitoring are mandatory to prevent thermal runaway. -

Legal Disclaimer: The product (2,5-Dimethoxy-4-bromoaniline) is a structural precursor to 2C-B (a Schedule I controlled substance in the US and other jurisdictions). This protocol is provided strictly for legitimate research, forensic analysis, and industrial application purposes. Researchers must verify compliance with local laws (e.g., DEA List I chemical regulations or specific analogue acts) before synthesis.

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[3] Tetrahedron Letters, 25(8), 839-842.

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (See Entry #18 for 2C-B synthesis context).

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Bromo-2,5-dimethoxyaniline.

Sources

Process Development Guide: Scalable Nitration of 2,5-Dimethoxybromobenzene

Executive Summary

This Application Note details the process development and scale-up parameters for the synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS: 98545-68-7). This compound is a critical intermediate in the synthesis of 2,5-dimethoxy-4-bromoaniline and subsequent phenethylamine derivatives.

The standard laboratory synthesis involves the electrophilic aromatic nitration of 1-bromo-2,5-dimethoxybenzene. While chemically straightforward, this reaction presents significant safety hazards upon scale-up (100g to 1kg) due to the highly exothermic nature of nitrating electron-rich aromatic rings. This guide focuses on thermal management , regioselectivity control , and regulatory compliance .

Chemical Strategy & Mechanism[1]

Reaction Scheme

The synthesis utilizes a mild nitration protocol using nitric acid in glacial acetic acid to avoid the oxidative destruction of the methoxy groups often seen with mixed-acid (

Mechanistic Insight & Regioselectivity

-

Substrate Activation: The starting material contains two methoxy groups (strong activators) and one bromine atom (weak deactivator). The methoxy groups at positions 2 and 5 are para to each other, creating a synergistic activation effect.

-

Directing Effects:

-

The 4-position is ortho to the 5-methoxy group and para to the bromine.

-

The 3-position is sterically hindered (sandwiched between Br and OMe).

-

The 6-position is ortho to the 2-methoxy group but ortho to the bromine.

-

-

Outcome: Electrophilic attack is electronically and sterically favored at the 4-position , yielding the target isomer with high specificity (>90%).

Safety & Regulatory Compliance (Critical)

Precursor Regulations

Warning: This compound is a direct structural precursor to 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), a Schedule I controlled substance in the United States and similarly restricted globally.

-

Compliance: This protocol is intended strictly for legitimate pharmaceutical research and reference standard synthesis by authorized personnel.

-

Diversion Control: All starting materials (2,5-dimethoxybenzene derivatives) and products must be tracked in accordance with local precursor laws (e.g., DEA List I/II watch lists).

Process Hazards

-

Thermal Runaway: The nitration of dialkoxybenzenes is highly exothermic . At scales >50g, heat accumulation can lead to rapid solvent boiling, evolution of toxic

fumes, and potentially explosive decomposition ("fume-off"). -

"Red Oil" Formation: If the temperature exceeds 20°C, the nitric acid may oxidize the methoxy groups to quinones, producing a dark red oil that is difficult to crystallize and lowers yield.

Experimental Protocol: 100g Scale-Up

Materials & Equipment

-

Reactor: 1L Jacketed Glass Reactor with overhead mechanical stirring (PTFE impeller).

-

Temperature Control: Circulating chiller capable of maintaining -10°C.

-

Dosing: Pressure-equalizing addition funnel or peristaltic pump for acid addition.

-

Reagents:

-

1-Bromo-2,5-dimethoxybenzene (100.0 g, 0.46 mol)

-

Glacial Acetic Acid (300 mL)

-

Nitric Acid, 70% (45.0 g, ~1.1 eq) - Note: Use 70% to minimize oxidation risks compared to fuming

.

-

Step-by-Step Procedure

-

Dissolution: Charge the reactor with 1-Bromo-2,5-dimethoxybenzene (100 g) and Glacial Acetic Acid (200 mL). Stir at 250 RPM until fully dissolved.

-

Cooling: Circulate coolant to bring the internal temperature (

) to 0–5°C . -

Acid Preparation: In a separate vessel, dilute the Nitric Acid (45 g) with Glacial Acetic Acid (100 mL) and pre-cool to 5°C.

-

Controlled Addition (Critical Step):

-

Add the Nitric Acid solution dropwise to the reactor.[1]

-

Rate Limit: Maintain

. If -

Scale-up Note: At 100g scale, addition typically takes 45–60 minutes.

-

-

Post-Reaction Stir: Once addition is complete, allow the mixture to stir at 10°C for 30 minutes, then allow to warm slowly to room temperature (20°C) over 1 hour.

-

Observation: The solution will turn from clear/pale to yellow/orange. Darkening to red/brown indicates overheating.

-

-

Quenching: Pour the reaction mixture into 1.5 kg of crushed ice/water with vigorous manual stirring. The product will precipitate as a yellow solid.[2][3]

-

Filtration: Filter the solids using a Buchner funnel. Wash the cake with cold water (

) until the filtrate pH is neutral (> pH 5). -

Purification:

-

Recrystallize the crude wet cake from boiling Ethanol (EtOH) or Isopropyl Alcohol (IPA).

-

Allow to cool slowly to 4°C to maximize crystal growth.

-

Filter and dry in a vacuum oven at 40°C for 12 hours.

-

Data Presentation: Typical Results

| Parameter | Specification / Result | Notes |

| Appearance | Yellow crystalline needles | Dark orange/brown indicates oxidation impurities. |

| Yield | 75% – 85% | Theoretical: ~120g. Typical Actual: ~90-100g. |

| Melting Point | 138 – 142 °C (Approx) | Verify with CoA. Literature varies by isomer purity. |

| 1H NMR (CDCl3) | Distinct singlets for aromatic protons due to para-substitution. |

Process Visualization (Workflow)

The following diagram illustrates the unit operations and critical control points (CCPs) for the scale-up process.

Caption: Process Flow Diagram indicating the critical cooling loop during the exothermic nitration phase.

Troubleshooting & Optimization

"Red Oil" Syndrome

If the product separates as a sticky red oil instead of a yellow solid:

-

Cause: Reaction temperature exceeded 20°C, causing oxidation of the methoxy ring to quinones.

-

Remediation: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot ethanol. Add activated charcoal, boil for 5 minutes, and filter hot through Celite. Cool slowly to induce crystallization.[4]

Isomer Contamination

While the 4-nitro isomer is dominant, trace 3-nitro isomer may form.

-

Detection: TLC (Silica, 4:1 Hexane:EtOAc). The 3-nitro isomer typically has a slightly different Rf value.

-

Removal: The 4-nitro isomer is significantly less soluble in cold ethanol than the 3-nitro isomer. Two rounds of recrystallization will yield >98% purity.

References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing general nitration methodologies for phenethylamine precursors).

-

Song, Y., Parkin, S., & Lehmler, H. J. (2010).[4] 1-Bromo-4-chloro-2,5-dimethoxybenzene.[4] Acta Crystallographica Section E, 66(2), o339. (Structural analogs and crystallographic data).

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Bromo-4-nitrobenzene. (Used for comparative hazard data on bromonitrobenzenes).

-

PubChem. (n.d.). Compound Summary: 1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS 98545-68-7).[5][6][7] National Library of Medicine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-bromo-2,5-dimethoxy-4-nitrobenzene CAS#: 98545-68-7 [m.chemicalbook.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 98545-68-7|1-Bromo-2,5-dimethoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

analytical methods for monitoring 1-Bromo-2,5-dimethoxy-4-nitrobenzene reactions (TLC, HPLC)

Application Note: Analytical Strategies for Monitoring 1-Bromo-2,5-dimethoxy-4-nitrobenzene Reactions

Executive Summary

1-Bromo-2,5-dimethoxy-4-nitrobenzene (BDMNB) is a critical intermediate in the synthesis of substituted phenethylamines and functionalized aromatic scaffolds used in pharmaceutical and agrochemical research. Its structural complexity—featuring electron-withdrawing (nitro), electron-donating (methoxy), and halogen (bromo) substituents—presents unique analytical challenges.

This guide provides a robust framework for monitoring reactions involving BDMNB, specifically focusing on its formation (bromination) and subsequent consumption (reduction to aniline). We employ Thin Layer Chromatography (TLC) for rapid In-Process Control (IPC) and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.

Physicochemical Profile & Analytical Context

Understanding the molecule is the first step in method design.

-

Structure: A highly substituted benzene ring.[1]

-

Chromophores: The nitro group conjugated with the aromatic ring provides strong UV absorption at 254 nm and often a secondary band >300 nm (visible yellow color).

-

Polarity: Moderate to Low. The methoxy and bromo groups add lipophilicity, while the nitro group adds some polarity.

-

Critical Quality Attributes (CQAs):

-

Regioisomerism: Distinguishing the para-bromo (target) from ortho-bromo isomers.

-

De-halogenation: Monitoring for the loss of bromine during reduction steps (hydrogenolysis).

-

Method 1: Thin Layer Chromatography (TLC) – Rapid IPC

Objective: Qualitative assessment of reaction progress (disappearance of starting material).

Materials

-

Stationary Phase: Silica Gel 60 F

on Aluminum or Glass backing. -

Mobile Phase: Hexane : Ethyl Acetate (Optimization required, see below).

-

Visualization: UV Lamp (254 nm / 365 nm).

Protocol

-

Mobile Phase Preparation:

-

Standard System: Hexane:EtOAc (80:20 v/v) .

-

Why: The nitro compound is relatively lipophilic. A non-polar system prevents it from running with the solvent front (

). -

Adjustment: If the compound stays at the baseline, increase polarity to 70:30.

-

-

Sample Spotting:

-

Dissolve 1-2 mg of the reaction mixture in 0.5 mL Dichloromethane (DCM) or Acetone.

-

Spot 1 µL onto the baseline (1 cm from bottom).

-

Co-spotting: Always spot Starting Material (SM), Reaction Mixture (RM), and Co-spot (SM+RM) to identify co-elution.

-

-

Development:

-

Elute in a saturated chamber until the solvent front reaches 1 cm from the top.

-

-

Visualization:

-

UV 254 nm: The nitrobenzene core strongly quenches fluorescence, appearing as a dark spot against the bright green background.

-

Visual Color: BDMNB often appears as a faint yellow spot under white light.

-

Interpretation Table

| Component | Approx | UV 254nm | Visual Color |

| BDMNB (Target) | 0.40 – 0.50 | Dark Spot | Pale Yellow |

| Des-bromo impurity | 0.35 – 0.45 | Dark Spot | Yellow |

| Aniline Product | 0.10 – 0.20 | Dark Spot | Brown/Clear |

Expert Tip: The aniline product (from reduction) is significantly more polar and will lag behind the nitro compound. If monitoring reduction, switch to a more polar mobile phase (e.g., Hexane:EtOAc 50:50) to move the amine off the baseline.

Method 2: High-Performance Liquid Chromatography (HPLC) – Quantitative

Objective: Quantitative purity assay and impurity profiling.

Instrument Configuration

-

System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump).

-

Detector: Diode Array Detector (DAD) scanning 200–400 nm. Extract at 254 nm and 280 nm .

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

Mobile Phase Strategy

-

Solvent A: Water + 0.1% Formic Acid (or 0.1%

for non-MS applications). -

Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Rationale: Acidification suppresses the ionization of any amine byproducts (keeping them protonated/polar) or residual phenols, sharpening peak shape. MeCN is preferred over Methanol for lower backpressure and better solubility of bromo-compounds.

Gradient Protocol

| Time (min) | % Solvent B (MeCN) | Flow Rate (mL/min) | Interaction Type |

| 0.00 | 40 | 1.0 | Initial Equilibration |

| 8.00 | 90 | 1.0 | Elution of Lipophilics (BDMNB) |

| 10.00 | 90 | 1.0 | Column Wash |

| 10.10 | 40 | 1.0 | Re-equilibration |

| 14.00 | 40 | 1.0 | Ready for Injection |

Sample Preparation

-

Quench: Take 50 µL of reaction mixture. Quench into 950 µL MeCN:Water (50:50).

-

Filter: Pass through a 0.22 µm PTFE syringe filter (Nylon is also acceptable).

-

Concentration: Target 0.1 – 0.5 mg/mL for UV detection.

Case Study: Monitoring Reduction to 2,5-Dimethoxy-4-bromoaniline

A common workflow involves reducing the nitro group of BDMNB to an amine. This transformation drastically changes the electronic and polarity profile.

Chemist's Challenge: Ensure complete consumption of BDMNB without "over-reducing" (removing the Bromine atom via hydrogenolysis).

Analytical Logic

-

Reaction:

-

HPLC Shift: The amine is more polar than the nitro group and can form hydrogen bonds with the aqueous phase.

-

Result: The amine elutes earlier (lower

) than the nitro starting material.

-

-

Impurity Watch: If the peak for the amine appears, but a new peak appears even earlier or with a different UV spectrum, check for de-bromination (2,5-dimethoxyaniline).

Visual Workflow (Graphviz)

Caption: Integrated analytical workflow for monitoring the reduction of 1-Bromo-2,5-dimethoxy-4-nitrobenzene.

Troubleshooting & System Suitability

| Issue | Probable Cause | Corrective Action |

| Tailing Peaks (HPLC) | Residual silanol interactions with the amine product. | Ensure 0.1% Formic Acid or TFA is in the mobile phase. Increase buffer concentration if necessary. |

| Split Peaks | Sample solvent too strong (e.g., 100% MeCN injection). | Dissolve sample in initial mobile phase (40% MeCN). |

| No Elution (TLC) | Compound too polar for Hexane system. | Add 1-2% Methanol or increase EtOAc ratio. |

| Ghost Peaks | Carryover from previous high-concentration run. | Add a needle wash step (MeCN) and run a blank injection. |

References

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for 2,5-dimethoxy-4-substituted benzenes).

-

Sielc Technologies. (n.d.). Separation of 1-Bromo-2,5-dimethoxy-3-nitrobenzene on Newcrom R1 HPLC column. Retrieved October 26, 2023.

-

BenchChem. (2025).[2] Application Note and Protocols for the Analysis of 1-Bromo-3-butoxy-5-nitrobenzene by HPLC. (Methodology adaptation for nitro-bromo-alkoxy benzenes).

-

Advion. (2015). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures. American Laboratory.[3]

-

Interchim. (2020).[4] TLC Fundamentals – Stationary & mobile phase choice.[5]

Disclaimer: This protocol is intended for legitimate research and development purposes only. 1-Bromo-2,5-dimethoxy-4-nitrobenzene is a chemical precursor; users must comply with all local, state, and federal regulations regarding its synthesis, handling, and disposal.

Sources

role of 1-Bromo-2,5-dimethoxy-4-nitrobenzene in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 1-Bromo-2,5-dimethoxy-4-nitrobenzene in Heterocyclic Scaffold Construction

Executive Summary

1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS: 6311-44-0) represents a highly versatile "push-pull" aromatic scaffold for medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents: the electron-withdrawing nitro group at the para position activates the bromine towards Nucleophilic Aromatic Substitution (SNAr), while the electron-donating methoxy groups modulate the redox potential of the ring.

This guide details the protocols for transforming this specific building block into three distinct heterocyclic classes: Quinoxalines , Benzimidazoles , and Quinolines . Unlike simple nitroarenes, the 2,5-dimethoxy substitution pattern confers unique solubility and electronic properties, often retained in the final pharmacophore to improve metabolic stability or receptor binding affinity.

Chemical Profile & Reactivity Map

-

Compound: 1-Bromo-2,5-dimethoxy-4-nitrobenzene

-

Molecular Weight: 262.06 g/mol

-

Key Features:

-

C1-Bromine: Activated for SNAr displacement by the C4-Nitro group; also available for Pd-catalyzed cross-coupling (Suzuki, Buchwald) after nitro-group modifications if the nitro is preserved.

-

C4-Nitro: Precursor to aniline (via reduction) or indole (via Bartoli vinylation).

-

C2/C5-Methoxy: Provide electron density, facilitating oxidative cyclizations and influencing regioselectivity in electrophilic substitutions.

-

Diagram 1: Divergent Synthetic Pathways

Application Protocol A: Synthesis of Quinoxalines & Benzimidazoles